Ethyl 4-hydroxybenzofuran-2-carboxylate belongs to the class of benzofuran derivatives, which are characterized by a benzene ring fused to a furan ring. These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory effects. The specific compound is synthesized from resorcinol and ethyl bromoacetate through a series of reactions that modify the benzofuran core structure. Its systematic name reflects its functional groups: an ethyl ester and a hydroxyl group at the para position relative to the carboxylate group .
The synthesis of ethyl 4-hydroxybenzofuran-2-carboxylate involves several steps:
Ethyl 4-hydroxybenzofuran-2-carboxylate has a complex molecular structure characterized by:
The compound exhibits resonance stabilization due to its aromatic system, which contributes to its chemical reactivity and biological activity.
Ethyl 4-hydroxybenzofuran-2-carboxylate participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or create derivatives with improved properties.
The mechanism of action for ethyl 4-hydroxybenzofuran-2-carboxylate primarily involves its interaction with biological targets:
Research indicates that structural modifications at the C-2 position of benzofurans significantly affect their cytotoxic activity against various cancer cell lines .
Ethyl 4-hydroxybenzofuran-2-carboxylate exhibits several notable physical and chemical properties:
Ethyl 4-hydroxybenzofuran-2-carboxylate has various scientific applications:
The benzofuran scaffold—a fused bicyclic system comprising benzene and furan rings—is a privileged structure in drug discovery due to its diverse bioactivity and structural versatility. Its planar, electron-rich framework enables π-stacking interactions with biological targets, while the heterocyclic oxygen enhances hydrogen-bonding capabilities. Benzofuran derivatives exhibit broad pharmaceutical properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities. The core’s stability, combined with its ability to mimic endogenous biomolecules, allows for targeted interactions with enzymes and receptors. For instance, morphine-related alkaloids incorporate benzofuran-like motifs, highlighting their relevance in complex natural product synthesis [2]. Additionally, substituted benzofurans often display distinctive photophysical properties (e.g., blue fluorescence in 7-hydroxy derivatives), enabling applications in bioimaging and diagnostics [2].
Ethyl 4-hydroxybenzofuran-2-carboxylate (CAS# 127724-14-5) exemplifies a functionally enriched benzofuran derivative with dual synthetic and biological significance. Its molecular formula, C₁₁H₁₀O₄ (MW: 206.19), incorporates three key moieties:
| Property | Value |
|---|---|
| CAS Registry Number | 127724-14-5 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| SMILES Notation | O=C(C1=CC2=C(O)C=CC=C2O1)OCC |
| Storage Conditions | Cool, dry, long-term storage |
| Commercial Availability | Specialized suppliers (e.g., BLD Pharm, ChemicalBook) |
This compound serves as a precursor for synthesizing pharmacologically active molecules and advanced materials. Its commercial availability, though limited (e.g., $496.95/5mg via American Custom Chemicals), underscores its high value in research [3] [6]. The strategic positioning of the hydroxy and ester groups allows site-selective modifications, making it a versatile building block in medicinal chemistry campaigns targeting inflammation, oncology, and infectious diseases.
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2